
Nemonapride
Übersicht
Beschreibung
Nemonapride is an atypical antipsychotic compound primarily used in Japan for the treatment of schizophrenia. It was first launched by Yamanouchi Pharmaceuticals in May 1991. This compound acts as a dopamine D2 and D3 receptor antagonist and is also a potent 5-hydroxytryptamine 1A receptor agonist. Additionally, it has affinity for sigma receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Nemonaprid umfasst mehrere Schritte. Eine effiziente Methode zur Herstellung von (2S,3S)-Nemonaprid beinhaltet die Verwendung von tert-Butyldimethylsilyloxy (OTBS) als chiralem Hilfsstoff. Das Verfahren beinhaltet die Addition-Cyclisierung-Deprotektion eines Imins mit einem Grignard-Reagenz, gefolgt von Azidierungs- und Kondensationsreaktionen. Diese Methode liefert Nemonaprid mit einer Gesamtausbeute von 17% .
Industrielle Produktionsmethoden: Die industrielle Produktion von Nemonaprid erfolgt in der Regel in großem Maßstab unter Verwendung ähnlicher Synthesewege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von schützgruppenfreien Synthesemethoden, wie z. B. der Europium(III)-Trifluormethansulfonat-katalysierten Aminolyse von 3,4-Epoxyalkoholen, wurde untersucht, um den Produktionsprozess zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nemonaprid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Nemonaprid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Nemonaprid in seine reduzierten Formen umwandeln.
Substitution: Nemonaprid kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und an den Amingruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen sind häufig und werden mit Reagenzien wie Chlor und Salpetersäure durchgeführt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Nemonaprid-N-Oxid liefern, während die Reduktion Nemonaprid-Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Schizophrenia
Nemonapride has been extensively studied for its effects on schizophrenia, demonstrating significant clinical improvements in patients. A fixed-dose study involving 31 patients indicated that 80.6% of participants responded positively to a daily dose of 18 mg over three weeks, with a mean improvement of 71.5% on the Brief Psychiatric Rating Scale (BPRS) .
Key Findings:
- Positive Symptoms : The most substantial improvements were noted in positive symptoms (mean improvement of 73.2%) and anxiety-depression symptoms (mean improvement of 67.5%) .
- Genetic Factors : Research has shown that the Taq1 A polymorphism of the dopamine D2 receptor (DRD2) may influence the therapeutic response to this compound. Patients with one or two A1 alleles exhibited significantly better responses compared to those without .
Pharmacological Profile:
- Dopamine Receptor Binding : this compound shows selective binding to D2 receptors and has been observed to decrease cAMP accumulation in vitro, indicating its potential to modulate neurotransmitter release .
- Sigma Receptor Interaction : Studies using radiolabeled this compound have indicated its ability to bind sigma receptors, which may contribute to its overall pharmacological effects .
Potential Repurposing
Recent investigations have suggested that this compound could be repurposed for other medical conditions beyond schizophrenia. For instance, its properties may be beneficial in treating mood disorders or as an adjunct therapy in conditions characterized by dopaminergic dysregulation.
Case Studies and Research Insights:
- Anti-Tuberculosis Drug Interactions : this compound has been mentioned in studies exploring drug interactions with anti-tuberculosis medications, highlighting its potential role in managing drug-induced side effects such as hyperuricaemia .
- Neuroprotective Effects : Preliminary studies suggest that this compound might exhibit neuroprotective properties, warranting further exploration into its use for neurodegenerative diseases .
Summary Table of Clinical Findings
Wirkmechanismus
Nemonapride is compared with other antipsychotic compounds such as sulpiride, sultopride, and tiapride. These compounds share similar mechanisms of action but differ in their receptor binding profiles and therapeutic effects. This compound’s unique combination of dopamine receptor antagonism and serotonin receptor agonism distinguishes it from other antipsychotics .
Vergleich Mit ähnlichen Verbindungen
Nemonaprid wird mit anderen Antipsychotika wie Sulpirid, Sultoprid und Tiaprid verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren Rezeptorbindungsprofilen und therapeutischen Wirkungen. Die einzigartige Kombination von Dopaminrezeptor-Antagonismus und Serotoninrezeptor-Agonismus von Nemonaprid unterscheidet es von anderen Antipsychotika .
Ähnliche Verbindungen:
- Sulpirid
- Sultoprid
- Tiaprid
- Clozapin
- Chlorpromazin
Das besondere pharmakologische Profil von Nemonaprid macht es zu einer wertvollen Verbindung bei der Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen.
Biologische Aktivität
Nemonapride is a substituted benzamide compound primarily used in the treatment of schizophrenia. Its biological activity is characterized by its interaction with various dopamine receptors, particularly the D2 and D4 receptors. This article provides a detailed examination of the biological activity of this compound, including its receptor binding profiles, therapeutic effects, and relevant case studies.
Receptor Binding Affinity
This compound exhibits a high affinity for dopamine receptors, particularly D2 and D4 subtypes. The binding affinity values (Ki) for this compound are as follows:
Receptor Type | Ki (nM) | Affinity Ratio (D2/D4) |
---|---|---|
D2L | 0.015 ± 0.012 | 0.05 |
D4.2 | 0.280 ± 0.020 |
This indicates that this compound has a significantly higher affinity for the D2 receptor compared to the D4 receptor, suggesting its potential efficacy as an antipsychotic agent targeting these receptors .
Therapeutic Effects in Schizophrenia
Clinical studies have demonstrated the effectiveness of this compound in treating acute schizophrenia. In a fixed-dose study involving 31 patients, 80.6% of participants showed significant symptom improvement after three weeks of treatment with an 18 mg/day dosage. The results indicated improvements across various symptom domains measured by the Brief Psychiatric Rating Scale (BPRS):
Symptom Domain | Percentage Improvement (%) |
---|---|
Total | 71.5 |
Positive | 73.2 |
Excitement | 86.0 |
Negative | 53.9 |
Cognitive | 84.2 |
Anxiety-Depression | 67.5 |
These findings suggest that this compound has a broad therapeutic spectrum, particularly effective in alleviating positive symptoms of schizophrenia .
Case Studies and Clinical Observations
- Polymorphism Influence : A study explored the relationship between dopamine D2 receptor polymorphism (Taq1 A DRD2) and therapeutic response to this compound in schizophrenic patients. Patients with one or two A1 alleles exhibited significantly greater improvements in total BPRS scores compared to those without these alleles, indicating that genetic factors may influence drug efficacy .
- Long-Term Effects : Another study assessed the long-term effects of this compound on receptor binding in rat models, revealing significant increases in binding to D2-like receptors after treatment with fluphenazine, suggesting that this compound may influence receptor dynamics over prolonged use .
This compound acts primarily as a dopamine antagonist, inhibiting the activity at D2 and D4 receptors which are implicated in the pathophysiology of schizophrenia. The compound's interaction with these receptors has been studied using high-resolution crystal structures, revealing insights into its binding mechanisms and stability in the presence of sodium ions, which enhance its affinity .
Eigenschaften
IUPAC Name |
N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-RDTXWAMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116422 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187139-87-3, 75272-39-8 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187139-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75272-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMONAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.